Product packaging for Des(isopropoxyethyl) Bisoprolol(Cat. No.:CAS No. 62572-93-4)

Des(isopropoxyethyl) Bisoprolol

Cat. No.: B193002
CAS No.: 62572-93-4
M. Wt: 239.31 g/mol
InChI Key: XWWMQUXRXOEXDS-UHFFFAOYSA-N
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Description

Contextualization as a Bisoprolol-Related Chemical Entity

Des(isopropoxyethyl) Bisoprolol (B1195378) is recognized primarily as an impurity and a metabolite associated with Bisoprolol. veeprho.comchemicalbook.com Bisoprolol is a selective beta-1 adrenergic receptor antagonist used in the management of cardiovascular diseases. veeprho.com The presence of related compounds such as Des(isopropoxyethyl) Bisoprolol is closely monitored during the synthesis and production of Bisoprolol to ensure the final drug product meets stringent purity standards. ijper.org Its study is crucial for understanding the metabolic pathways of Bisoprolol and for the development of robust analytical methods to control impurities in the active pharmaceutical ingredient (API). lookchem.com

Chemical Nomenclature and Identification

The precise identification of chemical compounds is fundamental in pharmaceutical sciences. This compound is identified through a variety of standardized names and classification systems.

The systematic name for this compound under the guidelines of the International Union of Pure and Applied Chemistry (IUPAC) is 1-[4-(hydroxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol. smolecule.comnih.gov Another accepted chemical name is (2RS)-1-(4-Hydroxymethyl-phenoxy)-3-isopropylaminopropan-2-ol. veeprho.comsynzeal.comsimsonpharma.com

In pharmaceutical literature and regulatory submissions, this compound is frequently referred to by several synonyms and impurity designations. These include:

Bisoprolol EP Impurity A : As classified by the European Pharmacopoeia (EP). veeprho.comlookchem.com

Bisoprolol USP Related Compound F : While some sources may list this, it is important to note that Bisoprolol USP Related Compound F is a distinct chemical entity with the CAS number 864544-37-6 and the chemical name 2-Isopropoxyethyl-4-[2-hydroxy-3-(isopropylamino)propoxy]benzoate. sigmaaldrich.comusp.orgtheclinivex.comsigmaaldrich.com

H 119/68 : An alternative designation for the compound. veeprho.comlookchem.comnih.gov

4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzenemethanol. veeprho.comsimsonpharma.com

Table 1: Chemical Identification of this compound

IdentifierName/Code
IUPAC Name 1-[4-(hydroxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol smolecule.comnih.gov
Systematic Name (2RS)-1-(4-Hydroxymethyl-phenoxy)-3-isopropylaminopropan-2-ol veeprho.comsynzeal.comsimsonpharma.com
EP Impurity Name Bisoprolol EP Impurity A veeprho.comlookchem.com
Synonym H 119/68 veeprho.comlookchem.comnih.gov
Synonym 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzenemethanol veeprho.comsimsonpharma.com

The molecular formula of this compound is C13H21NO3. smolecule.comsimsonpharma.com This composition gives it a molecular weight of approximately 239.31 g/mol . smolecule.comsimsonpharma.comaxios-research.com

Table 2: Molecular Properties of this compound

PropertyValue
Molecular Formula C13H21NO3 smolecule.comsimsonpharma.com
Molecular Weight 239.31 g/mol smolecule.comsimsonpharma.comaxios-research.com
CAS Number 62572-93-4 lookchem.comsmolecule.com

Significance in Pharmaceutical Research and Drug Development as an Impurity and Metabolite

This compound holds significant importance in the pharmaceutical industry, primarily in the context of quality control and metabolic studies of Bisoprolol. lookchem.com As a known impurity, it is used as a reference standard in the development and validation of analytical methods designed to detect and quantify impurities in Bisoprolol drug substance and drug products. synzeal.com The control of impurities is a critical aspect of drug manufacturing, as mandated by regulatory bodies to ensure the safety and efficacy of medications. ijper.org

Furthermore, the identification of this compound as a metabolite of Bisoprolol provides valuable insights into the drug's pharmacokinetic profile. lookchem.com Understanding how the parent drug is metabolized in the body is essential for comprehending its mechanism of action, duration of effect, and potential for drug-drug interactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21NO3 B193002 Des(isopropoxyethyl) Bisoprolol CAS No. 62572-93-4

Properties

IUPAC Name

1-[4-(hydroxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H21NO3/c1-10(2)14-7-12(16)9-17-13-5-3-11(8-15)4-6-13/h3-6,10,12,14-16H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWMQUXRXOEXDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438602
Record name Des(isopropoxyethyl) Bisoprolol
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Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

62572-93-4
Record name 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzenemethanol
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Record name 4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)benzenemethanol
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Record name Des(isopropoxyethyl) Bisoprolol
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Record name 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzenemethanol
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Record name 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzenemethanol
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Synthetic Strategies and Formation Pathways of Des Isopropoxyethyl Bisoprolol

De Novo Chemical Synthesis Methodologies

The synthesis of Des(isopropoxyethyl) Bisoprolol (B1195378) is primarily undertaken to produce analytical standards for impurity profiling. journalirjpac.com Laboratory-scale methods have been developed to obtain this compound with high purity, often avoiding complex chromatographic techniques. journalirjpac.comdshs-koeln.de

Laboratory-Scale Preparation of Analytical Standards

A convenient and repeatable laboratory procedure for synthesizing Des(isopropoxyethyl) Bisoprolol has been described, focusing on yielding a high-purity reference standard. journalirjpac.com

The primary synthesis route for this compound starts with readily available chemical precursors. journalirjpac.comindexcopernicus.com The key starting materials involved in this multi-step process are outlined in the table below.

Role in Synthesis Compound Name Chemical Formula
Starting Materialp-hydroxybenzyl alcoholC₇H₈O₂
Reagent (Epoxidation)Epichlorohydrin (B41342)C₃H₅ClO
Reagent (Amination)Isopropylamine (B41738)C₃H₉N

Table 1: Key Precursor Compounds for the Synthesis of this compound.

The synthesis is typically performed as a two-step sequence. indexcopernicus.comscispace.com

Step 1: Epoxide Formation The initial step involves the reaction of p-hydroxybenzyl alcohol with an excess of epichlorohydrin in a basic environment. indexcopernicus.comscispace.com In a described procedure, a suspension of p-hydroxybenzyl alcohol and a base in epichlorohydrin is boiled for approximately 5 hours. indexcopernicus.com After cooling and filtering the suspension, the excess epichlorohydrin is distilled under vacuum to yield the crude epoxide intermediate as a liquid. indexcopernicus.com

Step 2: Amine Addition (Epoxide Ring-Opening) The resulting epoxide intermediate is then reacted with an excess of isopropylamine. indexcopernicus.comscispace.com This reaction is typically carried out at room temperature over an extended period, for instance, for 3 days. indexcopernicus.com Following the reaction, the excess isopropylamine is evaporated to yield the crude this compound. indexcopernicus.com

The synthesis pathway proceeds through a well-established chemical mechanism involving two key transformations:

Williamson Ether Synthesis : In the first step, the phenoxide ion of p-hydroxybenzyl alcohol, formed under basic conditions, acts as a nucleophile. It attacks the least sterically hindered carbon of epichlorohydrin, displacing the chloride ion. The resulting intermediate then undergoes an intramolecular nucleophilic attack by the alkoxide to form the epoxide ring, yielding an intermediate, p-(2,3-Epoxypropoxy)benzyl Alcohol.

Nucleophilic Epoxide Ring-Opening : In the second step, the nitrogen atom of isopropylamine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. This leads to the opening of the strained three-membered ring and the formation of the final amino alcohol structure of this compound. ijper.org

Preparative Purification Techniques (e.g., crystallization as fumarate (B1241708) salt, charcoal treatment)

Achieving high purity (e.g., >99.5%) for the analytical standard requires a multi-step purification process that avoids preparative chromatography. journalirjpac.comscispace.com

Decolorization : The crude product is first dissolved in a hot solvent like ethyl acetate (B1210297) and treated with activated charcoal to remove colored impurities. indexcopernicus.comscispace.com After treatment, the charcoal is filtered off, and the product is recovered by crystallization. indexcopernicus.com

Fumarate Salt Formation : A key purification step involves the formation of the fumarate salt. journalirjpac.comindexcopernicus.com The crude product is dissolved in a water and fumaric acid mixture. indexcopernicus.com This step is highly effective because the fumarate salt of this compound is water-soluble, while key unreacted starting materials, such as p-hydroxybenzyl alcohol, are not. indexcopernicus.comscispace.com

Basification : The purified fumarate salt is then converted back to the free base (basification), often by neutralizing it with sodium hydroxide (B78521) in water. journalirjpac.comindexcopernicus.com This step helps remove residual water-soluble reagents like epichlorohydrin and isopropylamine, which remain in the filtrate. indexcopernicus.com

Final Crystallization : The obtained solid product is further purified by dissolving it in a warm solvent, such as acetone, filtering out any inorganic impurities, and allowing it to crystallize upon cooling. indexcopernicus.com This final crystallization step yields the purified analytical standard of this compound. journalirjpac.comindexcopernicus.com

Formation as a Degradation Product of Bisoprolol

This compound (Impurity A) is a known degradation product of Bisoprolol. journalirjpac.com Its formation is observed under various stress conditions, as demonstrated by forced degradation studies conducted according to ICH guidelines. impactfactor.orgijper.org These studies are essential for understanding the stability of Bisoprolol and identifying potential impurities that could appear in the final drug product over time. impactfactor.org

Forced degradation studies have shown that Bisoprolol is susceptible to hydrolysis, oxidation, and heat, leading to the formation of Impurity A among other related substances. impactfactor.org The conditions under which this compound is formed are summarized below.

Stress Condition Outcome Reference
Acid Hydrolysis Produces the most intensive transformation of Bisoprolol to Impurity A. researchgate.netukim.mk
Alkaline Hydrolysis Results in the formation of Impurity A along with other degradation products. researchgate.netukim.mk
Oxidative Degradation Leads to the formation of Impurity A. researchgate.netukim.mk
Thermal Degradation Leads to the formation of Impurity A. researchgate.netukim.mk
Photodegradation Leads to the formation of Impurity A. researchgate.netukim.mk

Table 2: Formation of this compound under Forced Degradation Conditions.

Studies show that acid and alkaline hydrolysis, particularly under heated conditions (e.g., 70°C for several days), are significant pathways for the formation of this impurity. impactfactor.org The presence of Impurity A has been consistently detected via LC-MS/MS analysis after subjecting Bisoprolol to hydrolytic, oxidative, and thermal stress. researchgate.netukim.mk

Referenced Compounds

Compound Name Synonym(s)
This compound (RS)-1-(4-Hydroxymethylphenoxy)-3-isopropylaminopropan-2-ol, Bisoprolol Impurity A
Bisoprolol 1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol
p-hydroxybenzyl alcohol 4-hydroxybenzyl alcohol
Epichlorohydrin 1-chloro-2,3-epoxypropane
Isopropylamine Propan-2-amine
Fumaric acid (2E)-But-2-enedioic acid

Hydrolytic Degradation Pathways

Hydrolysis is a major degradation pathway for many pharmaceutical compounds, and Bisoprolol is susceptible to this process under different pH and temperature conditions. This compound can be formed as a result of the hydrolysis of the ether linkage in the Bisoprolol molecule. journalirjpac.com

Forced degradation studies have demonstrated that Bisoprolol undergoes significant degradation under acidic conditions, with this compound (Impurity A) being a primary degradation product. ukim.mk One study revealed that acid hydrolysis leads to the most intensive transformation of Bisoprolol into this impurity. ukim.mk In this investigation, Bisoprolol was subjected to 0.1 M HCl, which resulted in a notable decrease in the parent drug concentration and the concurrent formation of this compound. indexcopernicus.com Another study performing acid-induced degradation by refluxing a solution of bisoprolol fumarate with 0.1N hydrochloric acid at 60°C for one hour resulted in approximately 15.62% degradation of the drug.

Table 1: Conditions and Outcomes of Acid-Induced Hydrolysis of Bisoprolol

ParameterCondition 1Condition 2
Acid Used 0.1M HCl0.1N HCl
Temperature Not Specified60°C
Duration Not Specified1 hour
Degradation (%) Intensive Transformation~15.62%
Primary Degradant This compound (Impurity A)Not explicitly named, but degradation was observed

This table presents data from different studies on the acid-induced degradation of Bisoprolol.

Bisoprolol also demonstrates instability in alkaline environments, leading to the formation of this compound. ukim.mk Studies have shown that upon treatment with a basic solution, such as 0.1 M NaOH, Bisoprolol degrades, and one of the identified products is this compound. indexcopernicus.com The extent of degradation in alkaline conditions is significant, with one study reporting a decrease in drug content from 99.69% to 91.6% after exposure to 0.1M NaOH. indexcopernicus.com

Table 2: Conditions and Outcomes of Alkaline-Induced Hydrolysis of Bisoprolol

ParameterCondition
Base Used 0.1M NaOH
Degradation (%) 8.09%
Primary Degradant This compound (Impurity A)

This table summarizes findings on the alkaline-induced degradation of Bisoprolol.

The combination of heat and moisture can also accelerate the degradation of Bisoprolol. impactfactor.org Studies involving exposure to a combination of heat and humidity (e.g., 40°C and 75% relative humidity) have shown a decrease in the assay of Bisoprolol Fumarate over a month, indicating its instability under these conditions. indexcopernicus.com In one study, wet heat degradation was performed by refluxing an aqueous suspension of the drug at 70°C for 48 hours, which resulted in considerable degradation. impactfactor.org While this compound is not always explicitly mentioned as the primary product under these specific conditions in all studies, the hydrolytic nature of the degradation suggests its potential formation.

Oxidative Degradation Processes

Oxidative stress is another critical factor that can lead to the degradation of Bisoprolol. ijper.org Forced degradation studies utilizing oxidizing agents, such as hydrogen peroxide (H2O2), have been conducted to investigate the drug's susceptibility to oxidation. indexcopernicus.comijper.org When Bisoprolol was subjected to 30% H2O2, a decrease in the drug content from 99.69% to 96.91% was observed. indexcopernicus.com While oxidative degradation does occur, some studies have indicated that this compound (Impurity A) is also produced under these conditions. ukim.mk

Photolytic Degradation Processes

Exposure to light can induce photodegradation in photosensitive drug molecules. ijper.org Stability studies of Bisoprolol have included exposure to sunlight and UV light to assess its photostability. indexcopernicus.comijper.org One study showed that upon exposure to sunlight for 72 hours at a temperature between 35-40°C, the drug content of Bisoprolol Fumarate decreased from 99.69% to 95.73%. indexcopernicus.com Another study reported a 14.39% degradation under photolytic conditions. Research has identified this compound (Impurity A) as one of the degradation products formed during photodegradation. ukim.mk

Comprehensive Stability Studies and Degradation Kinetics

One study investigated the stability of Bisoprolol Fumarate in aqueous and 0.01M HCl solutions at 25°C and 70°C over 72 hours. The results indicated that Bisoprolol Fumarate showed excellent stability against the media, with temperature having a more significant effect on its stability. scispace.com The activation energy for Bisoprolol Fumarate degradation was found to be approximately 59 kJ mol-1 in acid and 56 kJ mol-1 in water. scispace.com At 70°C in an aqueous medium, Bisoprolol Fumarate degraded by only 2.7% over 72 hours. scispace.com The balanced clearance of Bisoprolol, with both hepatic and renal pathways contributing almost equally to its elimination, suggests that its pharmacokinetics are relatively insensitive to impairments in one of these organs. nih.gov

Table 3: Summary of Bisoprolol Degradation Under Various Stress Conditions

Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)Formation of this compound
Acid Hydrolysis 0.1N HCl1 hour60°C~15.62%Yes
Alkaline Hydrolysis 0.1M NaOHNot SpecifiedNot Specified8.09%Yes
Oxidative 30% H2O2Not SpecifiedNot Specified2.78%Yes
Photolytic Sunlight72 hours35-40°C3.96%Yes
Wet Heat Water, Reflux48 hours70°CConsiderablePotential

This table provides a comprehensive overview of the degradation of Bisoprolol and the formation of this compound under different stress conditions as reported in various studies.

Formation as a By-product in Industrial Bisoprolol Synthesis Processes

This compound, recognized in the European Pharmacopoeia as Bisoprolol Impurity A, is a known by-product that can form during the industrial synthesis of bisoprolol fumarate. scispace.comscribd.comukchemicalsuppliers.co.uk Its presence is primarily attributed to side reactions involving key starting materials and intermediates in the manufacturing process. The formation of this impurity is a critical consideration for quality control in the pharmaceutical industry, as maintaining impurity levels within specified limits is essential for the safety and efficacy of the final drug product.

The most common synthetic routes for bisoprolol can inadvertently lead to the generation of this compound. One of the principal pathways for its formation occurs during the synthesis process that utilizes p-hydroxybenzyl alcohol as a starting material. scispace.comijper.org In this route, the intended reaction involves the etherification of the phenolic hydroxyl group of an intermediate with a side chain containing the isopropoxyethoxy group. However, if the starting material, p-hydroxybenzyl alcohol, is not completely converted to the desired intermediate, it can react with other reagents in subsequent steps to form this compound.

A plausible mechanism for the formation of this impurity involves the reaction of unreacted p-hydroxybenzyl alcohol with epichlorohydrin, followed by a reaction with isopropylamine. scispace.com This sequence of reactions mirrors the main synthesis pathway of bisoprolol but starts with a precursor that lacks the isopropoxyethoxy side chain, ultimately leading to the formation of the Des(isopropoxyethyl) impurity.

Furthermore, this compound can also be generated from the degradation or transformation of other impurities. For instance, another known impurity, Bisoprolol Impurity L, which is 4-[((2RS)-2-hydroxy-3-(isopropylamino)propyl)oxy]benzaldehyde, can be a precursor. scispace.com During process steps that involve reduction, such as the use of sodium borohydride (B1222165) to remove aldehydic impurities, Impurity L can be reduced to form this compound. scispace.com

The control of this compound levels in the final active pharmaceutical ingredient (API) is a significant aspect of the manufacturing process. This involves careful optimization of reaction conditions to minimize the formation of this by-product and the implementation of effective purification methods. Techniques such as passing the post-reaction solution over a bed of neutral alumina (B75360) have been reported as a means to remove this specific impurity. scispace.com

Below is a table summarizing the key precursors and reactions involved in the formation of this compound as a by-product.

PrecursorReaction/ProcessResulting Impurity
p-Hydroxybenzyl alcoholReaction with epichlorohydrin and subsequently with isopropylamine.This compound (Bisoprolol Impurity A)
Bisoprolol Impurity L (4-[((2RS)-2-hydroxy-3-(isopropylamino)propyl)oxy]benzaldehyde)Reduction (e.g., with sodium borohydride).This compound (Bisoprolol Impurity A)

The synthesis and characterization of this compound as a reference standard are crucial for the development of analytical methods to detect and quantify its presence in batches of bisoprolol. ijper.org This allows manufacturers to ensure that the levels of this impurity are maintained below the stringent limits set by regulatory authorities.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Determination

Chromatography is the cornerstone for analyzing Des(isopropoxyethyl) Bisoprolol (B1195378), often in the presence of the active pharmaceutical ingredient (API), Bisoprolol, and other related substances. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC methods are fundamental for the routine quality control of Bisoprolol, providing the necessary resolution to separate the main compound from its impurities, including Des(isopropoxyethyl) Bisoprolol (also referred to as Bisoprolol Impurity A). akjournals.comscispace.commjcce.org.mkmfd.org.mk

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common modality for the analysis of Bisoprolol and its related substances. researchgate.net This technique is well-suited for separating compounds with varying polarity. In the context of this compound, which is a more polar degradation product, RP-HPLC methods are optimized to achieve sufficient retention and clear separation from the less polar parent drug, Bisoprolol. The development process involves a systematic evaluation of stationary phases, mobile phase compositions, and detector settings to achieve optimal separation efficiency. mfd.org.mk

The selection of the stationary and mobile phases is critical for achieving the desired chromatographic separation.

Stationary Phase Selection : Octadecylsilane (ODS-C18) columns are overwhelmingly the preferred stationary phase for the analysis of Bisoprolol and its impurities. ukim.mk C18 columns provide the necessary hydrophobic interactions to retain the compounds while allowing for effective separation based on polarity differences. Several studies have successfully employed various C18 columns, including Zorbax SB C18 and Xterra MS C18, to resolve this compound from Bisoprolol and other related substances like fumaric acid. mjcce.org.mkmfd.org.mk

Mobile Phase Optimization : The mobile phase typically consists of a mixture of an aqueous component (often containing a buffer or acid) and an organic solvent, most commonly acetonitrile. mjcce.org.mkukim.mk The ratio of these components is adjusted to control the retention and resolution of the analytes. Gradient elution, where the concentration of the organic solvent is varied during the analytical run, is frequently used to achieve better separation of complex mixtures of impurities. mjcce.org.mkukim.mk For instance, a gradient program can ensure that early-eluting polar compounds like fumaric acid and this compound are well-separated, while also allowing for the timely elution of the main Bisoprolol peak and other less polar impurities. mjcce.org.mkmfd.org.mk The use of additives like perchloric acid or formic acid in the aqueous phase helps to control the ionization of the analytes and improve peak shape. mjcce.org.mkukim.mk

Table 1: Examples of Chromatographic Conditions for the Separation of this compound (Impurity A)

Stationary Phase Mobile Phase Flow Rate Temperature Key Outcome

Ultraviolet-Visible (UV) detection is the most common detection strategy for the HPLC analysis of this compound. The detection wavelength is typically set around 224-230 nm or 270 nm. nih.govijprajournal.com While the wavelength is optimized for the parent drug, Bisoprolol, it provides sufficient sensitivity for the detection and quantification of related impurities. Photodiode Array (PDA) detectors are often used, which can acquire spectra across a range of wavelengths, helping to confirm the identity and purity of the analyte peaks. nih.gov

To ensure that an analytical method is suitable for its intended purpose, it must be validated according to guidelines such as those from the International Council for Harmonisation (ICH). The validation process for a method intended to quantify this compound as an impurity would assess the following parameters:

Specificity/Selectivity : This is a crucial parameter demonstrating that the method can unequivocally assess the analyte in the presence of other components, including the API, other impurities, and excipients. Specificity is often demonstrated by achieving baseline separation between the this compound peak and adjacent peaks. mfd.org.mk

Linearity : Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For impurity quantification, linearity is typically tested in a range from the reporting threshold up to at least 120% of the specification limit. One study tested linearity for related substances in the range of 0.40 µg/mL to 3.00 µg/mL. mfd.org.mk

Accuracy : Accuracy is determined by measuring the agreement between a measured value and the true value. It is often assessed through recovery studies, where a known amount of the impurity is spiked into a placebo mixture and analyzed. Acceptance criteria for recovery are typically within a range of 90-110%. mfd.org.mk

Precision : Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The results are usually expressed as the Relative Standard Deviation (%RSD).

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the highly sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for the characterization and structural elucidation of impurities like this compound, especially during forced degradation studies. ukim.mkresearchgate.net

Forced degradation studies, which expose the drug substance to stress conditions like acid, base, oxidation, heat, and light, are used to identify potential degradation products. researchgate.net LC-MS is then used to analyze the stressed samples. Acid hydrolysis, in particular, has been shown to produce this compound (Impurity A) as a significant degradation product of Bisoprolol. researchgate.net

In LC-MS analysis, the protonated molecular ion [M+H]⁺ for this compound is observed at a mass-to-charge ratio (m/z) of 240. ukim.mkimpactfactor.org Further fragmentation in tandem mass spectrometry (MS/MS) experiments produces characteristic product ions (e.g., at m/z 222, 163, 116, and 74), which serve as a fingerprint to confirm the structure of the impurity. ukim.mkimpactfactor.org This high degree of selectivity makes LC-MS a powerful tool for identifying and confirming the presence of this compound, even at very low levels. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in impurity profiling, offering high accuracy and sensitivity for the detection and identification of compounds. biomedres.us Unlike nominal mass instruments, HRMS provides a precise mass measurement of an ion, typically with an accuracy of less than 5 ppm, which allows for the determination of its elemental composition. This capability is crucial for distinguishing between impurities that may have the same nominal mass but different atomic compositions.

In the context of analyzing this compound, HRMS is applied to accurately determine its molecular formula, C13H21NO3. cymitquimica.com This is a foundational step in its identification within a sample matrix containing the active pharmaceutical ingredient (API) and other related substances. Techniques such as Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) are employed to separate the impurity from the API before mass analysis, enabling the creation of a detailed impurity profile. researchgate.net This approach complements targeted searches for known impurities by allowing for the screening of unexpected or novel degradants. researchgate.net

Table 1: HRMS Data for this compound

ParameterValue
Molecular FormulaC13H21NO3
Nominal Mass239
Monoisotopic Mass239.15214
Theoretical [M+H]+240.15942
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. This method provides vital structural information that helps in the unambiguous identification of compounds like this compound. The process involves selecting a precursor ion (in this case, the protonated molecule [M+H]+) and subjecting it to collision-induced dissociation (CID) with an inert gas. researchgate.net

For related compounds like Bisoprolol, the initial site of protonation is typically the basic secondary amine nitrogen. researchgate.net The subsequent fragmentation pattern provides a structural fingerprint. By analyzing the fragmentation of Bisoprolol, a probable pathway for this compound can be elucidated. The fragmentation would likely involve characteristic cleavages of the side chains attached to the phenoxy ring. The analysis of these fragment ions allows for the confirmation of the core structure and the specific arrangement of the functional groups, distinguishing it from other isomers or related impurities. researchgate.net

Table 2: Proposed MS/MS Fragmentation Data for this compound ([M+H]+ = m/z 240.16)

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossStructural Interpretation
240.16182.11C3H8N (Isopropylamine)Loss of the isopropylamine (B41738) group from the propanol (B110389) chain.
240.16123.04C6H14NO2Cleavage of the ether linkage, retaining the hydroxymethyl-phenoxy group.
240.16107.05C7H14NO2Represents the protonated 4-hydroxybenzyl alcohol moiety.
182.11107.05C3H5O2Further fragmentation involving the propanol chain.
Untargeted and Targeted Analytical Approaches in Impurity Analysis

A comprehensive impurity analysis strategy often combines both targeted and untargeted approaches to ensure maximum coverage of all potential impurities. researchgate.net

Targeted Analysis: This approach focuses on searching for specific, known impurities. In the case of this compound, which is a known impurity (Impurity A), a targeted method would be developed to specifically detect and quantify its presence. cymitquimica.com This involves using a reference standard of the impurity to determine its retention time and mass spectral characteristics, allowing for highly sensitive and specific quantification. nih.gov

Untargeted Analysis: This approach, often referred to as general unknown screening, is used to detect unexpected or novel impurities that are not predicted by the synthesis or degradation pathways. researchgate.net This involves comparing the full analytical profile (e.g., the LC-HRMS chromatogram) of a test sample against a high-purity reference sample. researchgate.net Any detected differences are then investigated further for identification. This dual approach was successfully used in creating a complete impurity profile for Bisoprolol fumarate (B1241708), where a targeted approach identified 18 impurities and an untargeted screening revealed an additional 17 unexpected impurities. researchgate.net

Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental for elucidating and confirming the chemical structure of molecules.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a widely used technique in pharmaceutical analysis for quantitative measurements. ijpbs.com The method is based on the absorption of ultraviolet or visible light by a molecule, which is dependent on its electronic structure. For this compound, the primary chromophore responsible for UV absorption is the substituted benzene (B151609) ring.

Studies on the parent compound, Bisoprolol, show a characteristic maximum absorbance (λmax) at approximately 271-273 nm in various solvents, including water and methanol. ijbpas.comresearchgate.net Since this compound shares the same core phenoxy chromophore, it is expected to exhibit a nearly identical λmax. This property allows for its quantification using the Beer-Lambert law, making UV-Vis a simple, cost-effective, and robust method for routine analysis and content uniformity testing. researchgate.net

Table 3: UV Absorption Data for Bisoprolol (Reference for this compound)

SolventReported λmax (nm)
Aqueous Solution271
Methanol273
0.1 N NaOH273
0.1N HCL268

Infrared (IR) Spectroscopy for Structural Confirmation

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. scispace.com By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique fingerprint of a compound. This technique is invaluable for confirming the structure of this compound.

The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. These include a broad absorption for the O-H stretches of the two hydroxyl groups, an N-H stretch for the secondary amine, C-O stretching from the ether and alcohol functionalities, and distinct absorptions for the aromatic C=C bonds and C-H bonds. ijper.org This collective data helps to confirm the molecular structure and can be used to distinguish it from other related substances.

Table 4: Expected IR Absorption Bands for this compound

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)
Alcohol (O-H)Stretching, broad3200 - 3600
Secondary Amine (N-H)Stretching3300 - 3500
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 3000
Aromatic C=CBending1400 - 1600
Ether/Alcohol C-OStretching1000 - 1300

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the complete structural elucidation of organic molecules in solution. hts-110.com While other methods can suggest a structure, NMR provides unambiguous confirmation by mapping the carbon and proton framework of the molecule. nih.gov

For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed.

¹H NMR: This would reveal the number of different types of protons, their integration (ratio), their electronic environment (chemical shift), and their connectivity to neighboring protons (spin-spin splitting).

¹³C NMR: This spectrum would show signals for each unique carbon atom in the molecule.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the definitive assignment of all signals and piecing together the molecular structure bond-by-bond.

This comprehensive characterization is essential for confirming the identity of a reference standard for this compound and for investigating the structure of unknown impurities. nih.gov

Table 5: Predicted ¹H and ¹³C NMR Chemical Shift Regions for this compound

Atom TypeStructure MoietyPredicted Chemical Shift (ppm)
¹HAromatic (Ar-H)6.8 - 7.3
¹HMethylene (-CH₂OH)~4.5
¹HEther/Alcohol (-OCH₂-, -CHOH-)3.5 - 4.2
¹HAmine (-CH(NH)-, -CH₂NH-)2.8 - 3.5
¹HIsopropyl (-CH(CH₃)₂)2.5 - 3.0 (methine), ~1.0 (methyl)
¹³CAromatic (Ar-C)110 - 160
¹³CEther/Alcohol (-C-O)60 - 80
¹³CAmine (-C-N)40 - 60
¹³CAliphatic (-CH₃)15 - 25

Impurity Profiling and Related Substances Analysis

The control of impurities is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the final drug product. This compound has been identified as a significant related substance of Bisoprolol. This section details the analytical methodologies employed for its characterization and quantification.

Identification and Structural Characterization of Impurities

This compound is recognized by the European Pharmacopoeia (EP) as Bisoprolol Impurity A . indexcopernicus.comaxios-research.comcymitquimica.comlgcstandards.com It is a known process-related impurity that can arise during the synthesis of Bisoprolol Fumarate. indexcopernicus.com Furthermore, it can also form as a degradation product resulting from the hydrolysis of the parent drug. indexcopernicus.com It is also considered a metabolite of Bisoprolol. cymitquimica.compharmaffiliates.com

The structural identity of this compound is (RS)-1-(4-hydroxymethyl-phenoxy)-3-isopropylaminopropan-2-ol. indexcopernicus.comcymitquimica.comlgcstandards.com Its characterization has been established through various spectroscopic techniques. Mass spectrometry (MS) and infrared (IR) spectroscopy have been utilized to confirm its molecular structure. indexcopernicus.com High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a key technique for its identification within the active pharmaceutical ingredient (API) and finished drug products.

Table 1: Chemical and Spectroscopic Data for this compound (Bisoprolol Impurity A)

Parameter Value
Systematic Name (RS)-1-(4-hydroxymethyl-phenoxy)-3-isopropylaminopropan-2-ol
Common Synonyms Bisoprolol Impurity A, Bisoprolol Fumarate Imp. A (EP)
CAS Number 62572-93-4
Molecular Formula C₁₃H₂₁NO₃
Molecular Weight 239.31 g/mol
Appearance Off-White to Light Beige Solid

Quantitative Analysis of Impurity Levels

Accurate quantification of this compound is essential for controlling impurity levels in Bisoprolol drug substances and products. Several advanced analytical methods, primarily based on liquid chromatography, have been developed and validated for this purpose.

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common technique for the determination of related substances in Bisoprolol. mfd.org.mkmjcce.org.mk Method development studies have focused on optimizing stationary phases, mobile phase composition, and gradient elution programs to achieve adequate separation of Bisoprolol Impurity A from the parent compound and other related substances. mfd.org.mkmjcce.org.mk

One validated RP-HPLC-UV DAD method utilizes a Zorbax SB C18 column (150 x 4.6 mm, 3.5 μm) with a gradient elution of perchloric acid in water and acetonitrile. mfd.org.mkmjcce.org.mk This method successfully separates critical pairs, achieving a resolution of 2.3 between fumaric acid and Bisoprolol Impurity A. mfd.org.mkmjcce.org.mk Another developed method using an Acquity UPLC BEH C18 column (50 × 2.1 mm, 1.7 μm) demonstrated even higher resolution, with a value of 5.6 for the same critical pair, allowing for more precise quantification. mjcce.org.mk These methods are validated according to ICH guidelines for parameters including linearity, accuracy, precision, and selectivity, ensuring their suitability for routine quality control. mfd.org.mk

Table 2: Chromatographic Conditions for Quantification of Bisoprolol Impurity A

Method Column Mobile Phase Key Separation Parameter
RP-HPLC Zorbax SB C18 (150 x 4.6 mm, 3.5 μm) Gradient: 0.2% (v/v) perchloric acid in water and acetonitrile Resolution (Impurity A/Fumaric Acid): 2.3
UPLC Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 μm) Gradient: 0.2% (v/v) perchloric acid and acetonitrile Resolution (Impurity A/Fumaric Acid): 5.6

Role as a Reference Standard in Pharmaceutical Quality Control

This compound, in its purified form, serves as a crucial reference standard in the quality control of Bisoprolol. indexcopernicus.comaxios-research.comlgcstandards.compharmacopoeia.com Designated as Bisoprolol EP Impurity A, it is a pharmacopoeial reference standard provided by bodies such as the British Pharmacopoeia (BP). pharmacopoeia.com

The availability of this certified reference material is indispensable for several key analytical applications:

Peak Identification: It is used to unequivocally identify the peak corresponding to this compound in chromatograms of Bisoprolol samples.

Method Validation: The reference standard is essential for validating analytical methods, including establishing specificity, linearity, accuracy, and precision for the quantification of this specific impurity. axios-research.com

Quantitative Analysis: It allows for the accurate determination of the impurity's concentration in both the drug substance and the final pharmaceutical product by serving as an external standard for calibration. indexcopernicus.com

By using this well-characterized standard, pharmaceutical manufacturers can ensure that the levels of this compound are monitored and controlled within the strict limits set by regulatory authorities, thereby guaranteeing the quality, safety, and consistency of the drug product. axios-research.com

Metabolic and Biotransformation Research of Des Isopropoxyethyl Bisoprolol

Identification as a Metabolite of Bisoprolol (B1195378)

Des(isopropoxyethyl) Bisoprolol, also known as Bisoprolol EP Impurity A, is recognized as a metabolite of the beta-blocker Bisoprolol. cymitquimica.compharmaffiliates.com Its chemical name is (RS)-1-(4-Hydroxymethylphenoxy)-3-isopropylaminopropan-2-ol. The formation of this compound is a result of the biotransformation of the parent drug, Bisoprolol, within the body. Specifically, it is a product of O-dealkylation, a common metabolic pathway for many pharmaceutical compounds. The identification of this compound is crucial for understanding the complete pharmacokinetic profile of Bisoprolol, including its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Enzyme Systems Implicated in Metabolite Formation

The metabolism of Bisoprolol, leading to the formation of metabolites such as this compound, is primarily carried out by the Cytochrome P450 (CYP) enzyme system in the liver. Research indicates that approximately 50% of a Bisoprolol dose is metabolized by these enzymes. The major isoform involved in this process is CYP3A4, which is responsible for about 95% of the metabolic clearance of Bisoprolol. drugbank.com CYP2D6 plays a minor role in its metabolism. drugbank.com

The formation of this compound is a result of the O-dealkylation of the isopropoxyethyl side chain of the parent Bisoprolol molecule. This oxidative reaction is catalyzed by the aforementioned CYP enzymes. The general process of drug metabolism by CYP enzymes involves the introduction or unmasking of functional groups, which typically increases the water solubility of the compound, facilitating its excretion from the body.

Table 1: Enzyme Systems in Bisoprolol Metabolism

Enzyme FamilySpecific IsoformRole in Bisoprolol Metabolism
Cytochrome P450CYP3A4Major role in oxidative metabolism
Cytochrome P450CYP2D6Minor role in oxidative metabolism

Comparative Metabolic Studies in Non-Human Animal Models

Studies on the metabolism of Bisoprolol have been conducted in various non-human animal models to understand its pharmacokinetic profile, which provides insights into the formation of its metabolites. Research in Wistar rats, beagle dogs, and Cynomolgus monkeys has shown that the major metabolic pathway involves O-dealkylation and subsequent oxidation to the corresponding carboxylic acids.

The extent of metabolism and the proportion of unchanged drug excreted vary across species. In humans, approximately 50% of a Bisoprolol dose is excreted unchanged in the urine, while the remaining 50% is eliminated as inactive metabolites. In dogs, about 60% of the dose is metabolized by the liver, with 40% excreted as unchanged drug. In rats and monkeys, the metabolism is more extensive, with only about 10% of the dose excreted unchanged. These comparative studies are essential for extrapolating preclinical data to human clinical use and for understanding the potential for interspecies differences in drug metabolism and metabolite formation.

Table 2: Comparative Excretion of Unchanged Bisoprolol

SpeciesUnchanged Bisoprolol Excreted in Urine (%)
Humans~50%
Dogs~40%
Rats~10%
Monkeys~10%

Biochemical Characterization of Metabolite Activity

A critical aspect of drug metabolism research is to determine whether the resulting metabolites are pharmacologically active or inactive. In the case of Bisoprolol, the major metabolites found in human plasma and urine have been reported to be pharmacologically inactive. drugbank.comnih.gov This suggests that the therapeutic effects of Bisoprolol are attributable to the parent compound itself and not to its metabolic byproducts. The formation of inactive metabolites is a favorable characteristic for a drug, as it simplifies the pharmacokinetic and pharmacodynamic profiles and reduces the potential for unexpected pharmacological effects or toxicity from metabolites. While this compound is a known metabolite, specific studies confirming its individual pharmacological inactivity are not extensively detailed in the public domain. However, based on the general understanding of Bisoprolol's metabolism, it is considered to be an inactive metabolite.

To date, there is a lack of publicly available scientific literature detailing specific in vitro receptor binding and functional assays conducted on this compound. Such studies would definitively confirm its lack of affinity for beta-adrenergic receptors and its inability to elicit a biological response. The absence of such dedicated research on this specific metabolite is likely due to the early findings that the metabolites of Bisoprolol are pharmacologically inactive, thus prioritizing research on the parent compound.

Computational and in Silico Chemical Studies

In Silico Fragmentation Prediction for Mass Spectrometry Data

In silico fragmentation prediction is a vital tool for identifying and characterizing compounds in complex mixtures using mass spectrometry (MS). nih.gov Software applications utilize quantum chemistry and machine learning algorithms to simulate mass spectra by predicting how a molecule will break apart. nih.gov For Des(isopropoxyethyl) Bisoprolol (B1195378), also known as Bisoprolol Impurity A, its fragmentation pattern can be predicted based on data from liquid chromatography-mass spectrometry (LC-MS) experiments performed on its parent compound, Bisoprolol. impactfactor.orgshd-pub.org.rs

Forced degradation studies of Bisoprolol under various stress conditions (such as acid hydrolysis) lead to the formation of Des(isopropoxyethyl) Bisoprolol. impactfactor.orgshd-pub.org.rs The characterization of these degradation products through LC-MS/MS provides empirical data that helps in building and verifying in silico fragmentation models. impactfactor.orgshd-pub.org.rs Studies show that the acid degradant of Bisoprolol, which corresponds to this compound, exhibits a distinct molecular ion peak and specific fragment ions. impactfactor.org

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

Description Predicted m/z Value Reference
Molecular Ion Peak [M+H]⁺ 257 impactfactor.org
Primary Fragment Ion 239 impactfactor.org
Secondary Fragment Ion 182 impactfactor.org
Secondary Fragment Ion 133 impactfactor.org

This data is derived from the analysis of Bisoprolol's acid degradation product, identified as Impurity A (this compound).

Computational Modeling of Molecular Structure and Conformation

Computational modeling provides essential information about the molecular structure and physicochemical properties of this compound. These models are generated using software that calculates properties based on the compound's two-dimensional structure. dokumen.pub The molecular formula for this compound is C₁₃H₂₁NO₃, with a corresponding molecular weight of approximately 239.31 g/mol . lookchem.comsmolecule.com

Computational tools can predict a range of properties that are crucial for understanding the molecule's behavior. These predictions are valuable in the absence of extensive experimental data.

Table 2: Computationally Predicted Properties of this compound

Property Predicted Value Reference
Molecular Formula C₁₃H₂₁NO₃ lookchem.comanalyticachemie.in
Molecular Weight 239.31 g/mol lookchem.comanalyticachemie.in
Boiling Point 413.2 ± 40.0 °C lookchem.com
Density 1.103 ± 0.06 g/cm³ lookchem.com

| pKa | 13.86 ± 0.20 | lookchem.com |

These properties are predicted using computational software and provide an estimate of the compound's physical characteristics.

Theoretical Approaches to Degradation Pathway Prediction and Elucidation

Theoretical models are instrumental in predicting the degradation pathways of pharmaceutical compounds. dokumen.pub Systems such as the University of Minnesota Pathway Prediction System (UM-PPS) can generate a list of likely transformation products (TPs) for a parent compound like Bisoprolol. dokumen.pub These predictions are then used as a target list to guide the analysis of samples from forced degradation studies. dokumen.pub

Forced degradation studies on Bisoprolol have shown that this compound (Impurity A) is a significant degradation product under specific conditions. shd-pub.org.rsresearchgate.net These experimental findings validate the theoretical predictions and help elucidate the degradation mechanism. The compound is notably formed under hydrolytic (acidic and alkaline), oxidative, and thermal stress conditions. shd-pub.org.rsresearchgate.net

Table 3: Summary of Forced Degradation Conditions Leading to the Formation of this compound from Bisoprolol

Stress Condition Reagents and Conditions Outcome Reference
Acid Hydrolysis HCl at 70°C for 6 days Intensive transformation to this compound (Impurity A) impactfactor.orgshd-pub.org.rs
Alkaline Hydrolysis NaOH at ambient temperature Formation of this compound (Impurity A) impactfactor.orgshd-pub.org.rs
Oxidative Degradation 30% H₂O₂ at ambient temperature for 48 hours Formation of this compound (Impurity A) shd-pub.org.rsresearchgate.net
Wet Heat Degradation Reflux in aqueous suspension at 70°C for 48 hours Formation of this compound (Impurity A) impactfactor.orgresearchgate.net
Thermal Degradation Dry heat at 70°C for 48 hours Formation of this compound (Impurity A) shd-pub.org.rsresearchgate.net

| Photodegradation | UV radiation | Formation of this compound (Impurity A) | shd-pub.org.rs |

These theoretical and computational approaches are indispensable for the proactive identification and characterization of impurities like this compound, ensuring the quality and stability of pharmaceutical products.

Isotopic Labeling and Advanced Research Applications

Synthesis of Deuterated Des(isopropoxyethyl) Bisoprolol (B1195378) Analogs (e.g., Des(isopropoxyethyl) Bisoprolol-d7)

The synthesis of isotopically labeled compounds, such as this compound-d7, is a key step for its use in advanced research. pharmaffiliates.com While specific synthesis routes for the deuterated version are often proprietary, the general methodology can be inferred from the synthesis of the non-labeled compound. The synthesis of O-desisopropyl bisoprolol (an alternative name for the compound) involves a multi-step process. dshs-koeln.de A plausible route for the deuterated analog would involve a similar pathway, substituting a standard reagent with its deuterated counterpart. For instance, the final step in the synthesis of the parent compound involves reacting an epoxy-containing intermediate with isopropylamine (B41738). dshs-koeln.de To produce the d7 analog, deuterated isopropylamine (isopropylamine-d7) would likely be used in this final step, thereby incorporating seven deuterium (B1214612) atoms into the terminal isopropyl group of the molecule.

Deuterium labeling is a preferred method for creating stable isotopically labeled (SIL) internal standards and tracers because the carbon-deuterium bond is stronger than the carbon-hydrogen bond. bioscientia.de This increased bond strength can sometimes alter metabolic rates, a phenomenon known as the kinetic isotope effect, which is a crucial consideration in drug development. bioscientia.de

Table 1: Properties of this compound-d7

PropertyValue
Synonym 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzenemethanol-d7 pharmaffiliates.com
Alternate CAS Number 62572-93-4 (Unlabelled) pharmaffiliates.com
Molecular Formula C₁₃H₁₄D₇NO₃
Category Stable isotopes, metabolites, pharmaceutical standards pharmaffiliates.com
Application Labelled metabolite of Metoprolol and Bisoprolol pharmaffiliates.com

This table summarizes key properties of the deuterated analog based on available data.

Applications in Pharmacokinetic Studies and Metabolic Fate Tracing

Deuterated compounds like this compound-d7 are invaluable tools in pharmacokinetic (PK) research. nih.govsimsonpharma.com The use of stable isotope tracers allows researchers to meticulously track the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites within a biological system. simsonpharma.comaquigenbio.com

When a deuterated version of a metabolite is administered or used as a tracer, it can be distinguished from its naturally occurring (non-labeled) counterpart by mass spectrometry. This allows for precise measurement and helps in:

Tracking Metabolic Fate: Researchers can follow the specific pathways by which Bisoprolol is metabolized into this compound and other metabolites. aquigenbio.com The parent drug, Bisoprolol, is known to be eliminated through both renal and hepatic pathways, with about 50% of a dose being excreted unchanged in the urine and the remainder as inactive metabolites. drugbank.comwikipedia.org Studying these metabolites is essential to fully characterize the drug's disposition.

Investigating Drug Interactions: By tracking metabolic pathways, researchers can better understand how co-administered drugs might affect the metabolism of Bisoprolol, for instance, by inhibiting or inducing enzymes like CYP3A4, which is primarily responsible for its metabolism. drugbank.comfrontiersin.org

Use as Internal Standards in Quantitative Bioanalytical Methods

One of the most critical applications of this compound-d7 is its use as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS). scioninstruments.com The U.S. Food and Drug Administration (FDA) recommends using a SIL version of the analyte as an internal standard whenever possible for bioanalytical method validation. fda.gov

An internal standard is added at a known concentration to all samples (including calibration standards, quality controls, and unknown study samples) before processing. lgcstandards.com Its purpose is to correct for variability that can occur during sample preparation and analysis. scioninstruments.com

This compound-d7 is considered the "gold standard" for an internal standard when quantifying its non-labeled analog for several reasons:

Similar Physicochemical Properties: It behaves almost identically to the non-labeled analyte during sample extraction, chromatography, and ionization in the mass spectrometer. scispace.comnih.gov

Correction for Matrix Effects: Biological samples like plasma are complex and can contain substances that suppress or enhance the ionization of the analyte, a phenomenon known as the matrix effect. Because the SIL-IS is affected by these matrix effects in the same way as the analyte, its inclusion allows for accurate correction, leading to more reliable and reproducible results. scioninstruments.com

Mass Difference: It is chemically identical but has a different mass-to-charge ratio (m/z) due to the heavier deuterium atoms. This allows the mass spectrometer to detect and measure both the analyte and the internal standard simultaneously and independently. scioninstruments.comlgcstandards.com

The use of a SIL-IS like this compound-d7 is crucial for developing robust, accurate, and precise bioanalytical methods that meet stringent regulatory requirements for clinical and preclinical studies. fda.goveuropa.eu

Table 2: Summary of Advanced Research Applications

Application AreaSpecific Use of Deuterated AnalogResearch Benefit
Pharmacokinetics Tracer in ADME studiesPrecise measurement of drug absorption, distribution, metabolism, and excretion. aquigenbio.com
Metabolic Fate Tracing Tracking metabolic pathwaysIdentification of how and at what rate Bisoprolol is converted to its metabolites. aquigenbio.com
Quantitative Bioanalysis Stable Isotope-Labeled Internal Standard (SIL-IS) for LC-MSImproves accuracy, precision, and robustness of methods for quantifying the metabolite in biological samples. scioninstruments.comscispace.com

This table highlights the key applications of isotopically labeled this compound in modern pharmaceutical research.

Q & A

Basic Research Questions

Q. What validated HPLC methods are recommended for quantifying Des(isopropoxyethyl) Bisoprolol and related impurities in pharmaceutical formulations?

  • Methodology : Use reversed-phase HPLC with UV detection, optimized for separation of this compound from its degradation products. Key parameters include a C18 column, mobile phase (e.g., acetonitrile-phosphate buffer), and flow rate of 1.0 mL/min. Validation should follow ICH guidelines for specificity, linearity, accuracy, and precision .
  • Critical Considerations : Ensure baseline resolution (resolution ≥2.0) between this compound and impurities like bisoprolol impurity G. Relative retention times (RRT) should be consistent with reference standards .

Q. How can extraction efficiency of this compound from aqueous solutions be optimized for analytical studies?

  • Methodology : Perform liquid-liquid extraction using chloroform or methylene chloride at pH 10, achieving >90% recovery. Validate extraction efficiency via spiked recovery experiments and HPLC quantification .
  • Data Interpretation : Hexane is unsuitable due to low extraction rates (<10%), but it may help remove lipid-soluble coextractives in cleanup steps .

Advanced Research Questions

Q. How does response surface methodology (RSM) improve formulation optimization of this compound matrix tablets?

  • Experimental Design : Apply a 2³ factorial design to evaluate factors like polymer concentration (A), filler content (B), and compression force (C). Use software (e.g., Design Expert) to model responses (e.g., dissolution rate at 6 hours, tablet hardness) and derive optimal settings (e.g., A = 15.28 mg, B = 32.12 mg, C = 30.31 mg) .
  • Validation : Confirm predicted outcomes (e.g., 41.61% dissolution at 6h, hardness of 4.65 kg/cm²) with <5% error between experimental and model data .

Q. What methodological challenges arise in forced degradation studies of this compound, and how are they addressed?

  • Protocol : Expose the compound to stress conditions (acid/base hydrolysis, oxidation, thermal/photo degradation). Use HPLC-MS to identify degradation products (e.g., bisoprolol impurity A and E) and confirm structures via fragmentation patterns .
  • Critical Analysis : Ensure method selectivity by resolving degradation products from the parent compound (resolution ≥2.0) and validate stability-indicating capability under ICH Q1A guidelines .

Q. How do β1-adrenoceptor subtype interactions influence the pharmacological profile of this compound compared to other β-blockers?

  • Experimental Approach : Conduct in vitro assays (e.g., isolated cardiac tissue models) to assess antagonism of positive inotropic effects (PIEs). Compare pD2 values and Schild regression slopes for this compound vs. atenolol or nadolol .
  • Data Interpretation : Bisoprolol exhibits higher selectivity for β1-adrenoceptors, reducing off-target effects (e.g., bronchoconstriction) compared to non-selective blockers .

Q. What statistical approaches are recommended for resolving contradictory data in subgroup analyses of this compound clinical trials?

  • Methodology : Use multivariate regression to adjust for confounding variables (e.g., age, comorbidities). Validate subgroup claims via interaction tests (p <0.01 for heterogeneity) and sensitivity analyses to assess robustness .
  • Limitations : Pre-specify subgroups to avoid Type I errors; avoid overinterpreting post hoc findings without biological plausibility .

Methodological Resources

  • For Analytical Development : Refer to ICH Q2(R1) for validation protocols .
  • For Formulation Optimization : Use Design Expert or similar software for RSM and desirability functions .
  • For Pharmacodynamic Studies : Standardize assays using ISO-certified equipment and validated animal models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.